3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide
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Overview
Description
3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide is an organic compound that belongs to the class of cinnamamides This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a hydroxyethyl group attached to the cinnamamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide typically involves the reaction of cinnamoyl chloride with N-cyclohexyl-N-(2-hydroxyethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-N-(2-oxoethyl)cinnamamide.
Reduction: Formation of N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide.
Substitution: Formation of N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide derivatives with various substituents.
Scientific Research Applications
3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)benzamide
- 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)phenylacetamide
- 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)propionamide
Uniqueness
3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide is unique due to its cinnamamide backbone, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
43196-36-7 |
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Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C17H22ClNO2/c18-15-6-4-5-14(13-15)9-10-17(21)19(11-12-20)16-7-2-1-3-8-16/h4-6,9-10,13,16,20H,1-3,7-8,11-12H2/b10-9+ |
InChI Key |
JWFUVYCCAKTNNX-MDZDMXLPSA-N |
Isomeric SMILES |
C1CCC(CC1)N(CCO)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CCC(CC1)N(CCO)C(=O)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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